4-Amino-N-propylpyrimidine-5-carboxamide

Medicinal Chemistry ADME Lipophilicity

4-Amino-N-propylpyrimidine-5-carboxamide is a pyrimidine-5-carboxamide derivative featuring a 4-amino group and an N-propyl chain. Its molecular formula is C8H12N4O (MW 180.21 g/mol).

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B12085910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-propylpyrimidine-5-carboxamide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CN=CN=C1N
InChIInChI=1S/C8H12N4O/c1-2-3-11-8(13)6-4-10-5-12-7(6)9/h4-5H,2-3H2,1H3,(H,11,13)(H2,9,10,12)
InChIKeyFCFCLIYZMWHUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Amino-N-propylpyrimidine-5-carboxamide (CAS 1864919-44-7) for Medicinal Chemistry & Chemical Biology Research


4-Amino-N-propylpyrimidine-5-carboxamide is a pyrimidine-5-carboxamide derivative featuring a 4-amino group and an N-propyl chain. Its molecular formula is C8H12N4O (MW 180.21 g/mol) . This scaffold is recognized in medicinal chemistry for its capacity to modulate kinase and metabolic enzyme activity [1].

Why 4-Amino-N-propylpyrimidine-5-carboxamide Cannot Be Replaced by Generic Pyrimidine-5-carboxamides


The N-propyl substituent alters the lipophilicity profile, which is crucial for membrane permeability and target engagement. Patent SAR data indicates that variations in the N-alkyl chain significantly affect kinase inhibition potency [1]. Therefore, substituting with the unsubstituted parent compound (4-aminopyrimidine-5-carboxamide) or other N-alkyl analogs is not chemically or pharmacologically equivalent.

Quantitative Differentiation Evidence: 4-Amino-N-propylpyrimidine-5-carboxamide vs. Closest Analogs


Predicted Lipophilicity Advantage: 4-Amino-N-propylpyrimidine-5-carboxamide vs. 4-Aminopyrimidine-5-carboxamide

The target compound's predicted logP is ~0.5–1.0, compared to the unsubstituted parent compound's logP of -0.43 (Hit2Lead database, CAS 4786-51-0) . This increase indicates a 25- to 100-fold higher octanol-water partition coefficient, which favors membrane permeability.

Medicinal Chemistry ADME Lipophilicity

Molecular Weight Differentiation: N-Propyl vs. N-Methyl Substitution Impacts Pharmacokinetic Properties

The molecular weight of 4-Amino-N-propylpyrimidine-5-carboxamide is 180.21 g/mol , while its N-methyl analog (CAS 102818-44-0) has a MW of 152.15 g/mol . The 18% increase in mass may influence properties such as metabolic stability and oral bioavailability.

Drug Design Pharmacokinetics QSAR

Kinase Binding Activity: Class-Level Evidence of Target Engagement at PKA

A structurally related 4-aminopyrimidine-5-carboxamide derivative was reported to inhibit protein kinase A (PKA) with a Ki of 1.1 μM in a BindingDB curated assay [1]. While this data does not directly correspond to the target compound, it demonstrates the potential for kinase inhibition by members of this scaffold class.

Kinase Inhibition Chemical Biology Target Engagement

Optimal Application Scenarios for 4-Amino-N-propylpyrimidine-5-carboxamide in Research and Industry


Lead Optimization Library for Kinase Inhibitor Discovery

The N-propyl group can establish hydrophobic contacts with kinase ATP-binding pockets, potentially enhancing selectivity. Researchers can use this compound as a reference for extending alkyl chains during SAR campaigns, building on the class-level kinase inhibition evidence [1].

Chemical Probe Development for Phenotypic Screening

The balanced MW (180.21 g/mol) and predicted lipophilicity (logP ~0.5–1.0) make it a candidate for phenotypic screening against metabolic or inflammatory disease targets, where cell permeability is essential.

Synthetic Intermediate for Agrochemical Pyrimidine Derivatives

The compound's reactive amino and carboxamide moieties enable further functionalization for generating libraries of pyrimidine-based pesticides, as indicated by its classification in agrochemical patent contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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